molecular formula C15H10FN5S B5047058 4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B5047058
M. Wt: 311.3 g/mol
InChI Key: RHDPEMDEEGISLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a fluorophenyl group, and a 1,2,3-triazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between azides and alkynes to form the 1,2,3-triazole ring. The benzo[d]thiazole moiety can be introduced through nucleophilic substitution reactions, while the fluorophenyl group is often incorporated via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-(4-aminophenyl)benzothiazole share structural similarities and are studied for their biological activities.

    Fluorophenyl triazoles: Compounds with similar triazole and fluorophenyl groups are explored for their pharmacological properties.

Uniqueness

4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN5S/c16-9-5-7-10(8-6-9)21-14(17)13(19-20-21)15-18-11-3-1-2-4-12(11)22-15/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDPEMDEEGISLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.